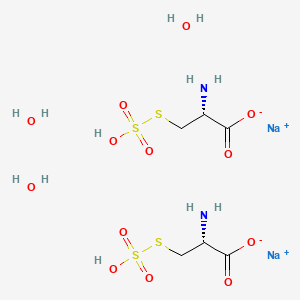
disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate is a chemical compound with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its disodium salt form and the presence of an amino group, a sulfosulfanyl group, and a propanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate involves several steps. One common method includes the reaction of (2R)-2-amino-3-sulfosulfanylpropanoic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization and filtration are commonly used to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfosulfanyl group can yield sulfonic acids, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate involves its interaction with specific molecular targets. The amino and sulfosulfanyl groups play crucial roles in these interactions, affecting various biochemical pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate is unique due to its specific combination of functional groups. Similar compounds include:
Disodium;(2R)-2-amino-3-sulfopropanoate: Lacks the sulfosulfanyl group.
Disodium;(2R)-2-amino-3-thiopropanoate: Contains a thiol group instead of a sulfosulfanyl group.
These similar compounds differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C6H18N2Na2O13S4 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate |
InChI |
InChI=1S/2C3H7NO5S2.2Na.3H2O/c2*4-2(3(5)6)1-10-11(7,8)9;;;;;/h2*2H,1,4H2,(H,5,6)(H,7,8,9);;;3*1H2/q;;2*+1;;;/p-2/t2*2-;;;;;/m00...../s1 |
InChI-Schlüssel |
BZMBORJRXATTAL-CBAPHJFVSA-L |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.O.O.O.[Na+].[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])N)SS(=O)(=O)O.C(C(C(=O)[O-])N)SS(=O)(=O)O.O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


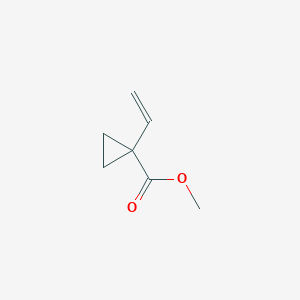
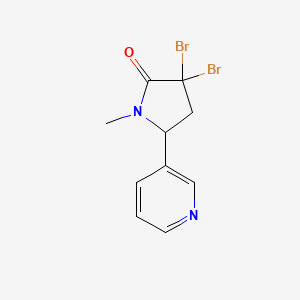

![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)



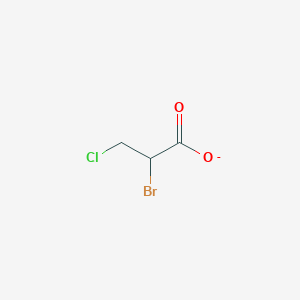
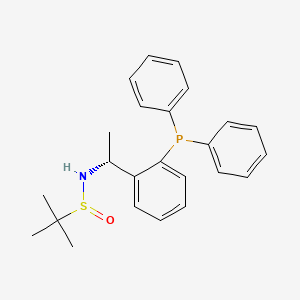
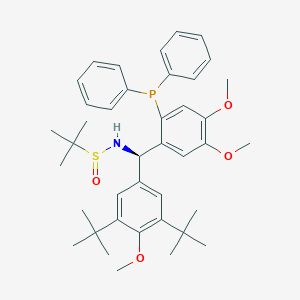


![1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B12297931.png)
![Urea, N-ethyl-N'-[6-fluoro-5-[2-[1-methyl-1-(phosphonooxy)ethyl]-5-pyrimidinyl]-7-[(2R)-tetrahydro-2-furanyl]-1H-benzimidazol-2-yl]-, sodium salt (1:2)](/img/structure/B12297940.png)
